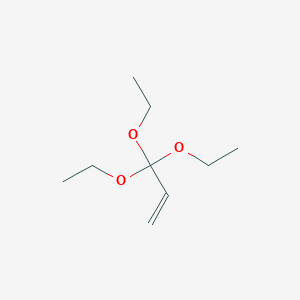

3,3,3-Triethoxyprop-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-triethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGFTGIQYCNGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327333 | |

| Record name | 3,3,3-triethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42216-96-6 | |

| Record name | 3,3,3-triethoxyprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Trajectory of 3,3,3 Triethoxyprop 1 Ene

3,3,3-Triethoxyprop-1-ene, a member of the enol ether family, has emerged as a key building block in organic chemistry. wikipedia.orgsigmaaldrich.com Its significance lies in its dual functionality: the vinyl group provides a site for various addition and cycloaddition reactions, while the triethoxy orthoester moiety serves as a masked carboxylic acid or ester, offering a handle for further transformations. This versatility allows for the streamlined synthesis of diverse molecular scaffolds.

The research trajectory of this compound has been marked by an increasing appreciation of its synthetic potential. Initially explored for its fundamental reactivity, recent research has focused on harnessing its capabilities in more complex and strategic applications. Current investigations are centered on expanding its reaction scope, developing novel catalytic systems to enhance its reactivity and selectivity, and applying it to the total synthesis of natural products and pharmaceutically relevant molecules. The development of fluorine-containing building blocks, such as β-CF3-1,3-enynes, highlights a growing trend in creating specialized reagents for advanced synthetic applications. mdpi.com

Historical Development of Synthetic Applications of 3,3,3 Triethoxyprop 1 Ene

The synthetic utility of 3,3,3-Triethoxyprop-1-ene has evolved considerably over time. Early applications often involved its use as a synthetic equivalent of malondialdehyde in the synthesis of various heterocyclic compounds. ethernet.edu.et For instance, it has been employed in the Claisen rearrangement to produce benzo[f]coumarin intermediates. researchgate.net

Conceptual Framework for Advanced Chemical Research on 3,3,3 Triethoxyprop 1 Ene

Established Preparative Routes to 3,3,3-Triethoxyprop-1-ene

The primary established route to 3,3,3-Triethoxyprop-1-ene involves the stereoselective reduction of its alkyne precursor, 3,3,3-triethoxyprop-1-yne. This precursor, an orthoester of propiolic acid, serves as a key starting material. The synthesis of such alkynyl orthoesters can be achieved from readily available materials. organic-chemistry.org

The conversion of the alkyne to the desired alkene can be controlled to yield either the cis (Z) or trans (E) isomer through the selection of appropriate reduction conditions.

Synthesis of (Z)-3,3,3-Triethoxyprop-1-ene (cis-isomer) : The partial hydrogenation of 3,3,3-triethoxyprop-1-yne over a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), selectively produces the cis-alkene. chemistrysteps.comjove.com This catalytic system reduces the reactivity of the palladium catalyst, preventing over-reduction to the corresponding alkane and ensuring a syn-addition of hydrogen across the triple bond. chemistrysteps.comjove.comlumenlearning.com

Synthesis of (E)-3,3,3-Triethoxyprop-1-ene (trans-isomer) : The reduction of 3,3,3-triethoxyprop-1-yne using sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures yields the trans-alkene. masterorganicchemistry.comjove.combyjus.com This dissolving metal reduction proceeds through a radical anion intermediate, and the thermodynamic preference for the more stable trans-vinylic radical and subsequent anion leads to the formation of the (E)-isomer. chemistrysteps.comlibretexts.org

Table 1: Established Preparative Routes for 3,3,3-Triethoxyprop-1-ene

| Target Isomer | Starting Material | Reagents and Conditions | Key Features |

|---|---|---|---|

| (Z)-3,3,3-Triethoxyprop-1-ene | 3,3,3-Triethoxyprop-1-yne | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Syn-addition of hydrogen, high cis-selectivity. jove.comlumenlearning.com |

| (E)-3,3,3-Triethoxyprop-1-ene | 3,3,3-Triethoxyprop-1-yne | Na or Li, liquid NH₃, -78 °C | Anti-addition of hydrogen, high trans-selectivity via dissolving metal reduction. masterorganicchemistry.comjove.comlibretexts.org |

Advancements in the Synthesis of 3,3,3-Triethoxyprop-1-ene Derivatives

Recent research has expanded the synthetic utility of orthoesters, including those related to 3,3,3-triethoxyprop-1-ene, by developing advanced methods for creating complex and chiral derivatives. These advancements often focus on achieving high levels of stereocontrol.

The synthesis of analogues, particularly structurally related allenes, highlights the progress in this area. Allenes, isomers of alkynes, are valuable building blocks in organic synthesis. sci-hub.se

One notable method is the orthoester Claisen rearrangement of propargyl alcohols. This jove.comjove.com-sigmatropic rearrangement can be used to synthesize axially chiral allenes from chiral propargyl alcohols with high stereoselectivity. sci-hub.seillinois.edu For instance, treatment of a chiral propargyl alcohol with triethyl orthoacetate and an acid catalyst leads to an allenic ester, effectively transferring the point chirality of the alcohol to axial chirality in the allene (B1206475) product. illinois.edu

Another advanced method involves the copper-catalyzed 1,4-addition of nucleophiles to enynic orthoesters, which provides access to functionalized allenes. rhhz.net This approach demonstrates the ability to construct complex allenic structures from orthoester-containing starting materials with control over the regioselectivity of the addition. rhhz.net

Table 2: Stereoselective Synthesis of Allenic Analogues from Orthoester Precursors

| Synthetic Method | Precursor Type | Key Transformation | Product Type |

|---|---|---|---|

| Orthoester Claisen Rearrangement | Chiral Propargyl Alcohols + Triethyl Orthoacetate | jove.comjove.com-Sigmatropic Rearrangement | Axially Chiral Allenic Esters. sci-hub.seillinois.edu |

| Copper-Catalyzed 1,4-Addition | Enynic Orthoesters | Nucleophilic addition to conjugated system | Functionalized Allenoates. rhhz.net |

The development of catalytic asymmetric methods represents a significant frontier in the synthesis of chiral molecules. For derivatives related to 3,3,3-triethoxyprop-1-ene, metal-catalyzed reactions have proven particularly effective.

A key example is the copper-catalyzed asymmetric 1,4-protosilylation of enynic orthoesters. rhhz.net Using a copper catalyst with a chiral monopyridine imidazoline (B1206853) ligand, this reaction can produce chiral ester-substituted homoallenylsilanes with high yields and excellent enantioselectivity (up to 90% ee). rhhz.net This method provides a direct route to enantioenriched allenes from orthoester precursors.

Furthermore, the stereospecific orthoester Claisen rearrangement of enantioenriched propargyl alcohols provides a reliable method for transferring chirality. The central chirality of the starting alcohol is transferred to axial chirality in the resulting allene with high fidelity. sci-hub.se Gold(I) catalysts have also been employed to facilitate the Claisen rearrangement of propargyl alkenyl ethers, leading to chiral homoallenic alcohols with perfect transfer of chirality. sci-hub.se

Table 3: Asymmetric Synthesis of Chiral Allenic Derivatives

| Methodology | Catalyst/Reagent System | Substrate Type | Chiral Product | Key Outcome |

|---|---|---|---|---|

| Asymmetric 1,4-Protosilylation | Cu₂O / Chiral Ligand | Enynic Orthoester | Chiral Homoallenylsilane | High enantioselectivity (up to 90% ee). rhhz.net |

| Stereospecific Claisen Rearrangement | Acid catalyst or Gold(I) complex | Enantioenriched Propargyl Alcohol/Ether | Axially Chiral Allenic Ester/Alcohol | High degree of chirality transfer. sci-hub.se |

Green Chemistry Principles in 3,3,3-Triethoxyprop-1-ene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including orthoesters. Key areas of focus include improving atom economy, reducing waste, using safer solvents, and employing catalytic rather than stoichiometric reagents.

Atom Economy : The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a central tenet of green chemistry. researchgate.net Syntheses that proceed with perfect or near-perfect atom economy are highly desirable. For example, certain 1,3-dipolar cycloaddition reactions involving orthoesters can generate complex furan (B31954) derivatives with perfect atom economy, where all atoms of the starting materials are incorporated into the product. mdpi.comnih.gov

Catalysis : The replacement of toxic or heavy-metal catalysts is a significant goal. In the context of synthesizing 3,3,3-triethoxyprop-1-ene, the Lindlar reduction traditionally uses a lead-poisoned palladium catalyst. Greener alternatives are being developed, including lead- and palladium-free catalysts based on silica-supported nickel or cobalt nanoparticles modified with N-doped carbon. acs.orgrsc.org These novel catalysts can perform alkyne semi-hydrogenations under mild conditions and are selective for alkynes even in the presence of other reducible functional groups. acs.orgrsc.org Cationic nickel confined in zeolites has also been shown to be an efficient catalyst for selective alkyne hydrogenation. chinesechemsoc.org

Solvent-Free and Alternative Energy Sources : Eliminating volatile organic solvents and reducing energy consumption are key green chemistry principles. Solvent-free methods for orthoester synthesis have been developed, such as the reaction of alcohols with ketene (B1206846) dimethyl acetal (B89532), which proceeds rapidly at room temperature without a catalyst to give quantitative yields of mixed orthoesters. organic-chemistry.orgorganic-chemistry.orgresearchgate.netuq.edu.authieme-connect.de Additionally, microwave-assisted synthesis has been shown to be a highly efficient technique for preparing heterocyclic compounds from orthoesters, significantly reducing reaction times and often improving yields compared to conventional heating. scispace.comfrontiersin.orgresearchgate.netindexcopernicus.com

Table 4: Application of Green Chemistry Principles in Orthoester Synthesis

| Green Principle | Approach | Example/Application | Advantage |

|---|---|---|---|

| Improved Atom Economy | Cycloaddition Reactions | 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes to form orthoester-containing products. mdpi.comnih.gov | Maximizes incorporation of reactant atoms into the product. |

| Safer/Greener Catalysts | Alternative Hydrogenation Catalysts | Use of Ni or Co nanoparticles on modified silica (B1680970) to replace lead-poisoned Pd catalysts for alkyne semi-hydrogenation. acs.orgrsc.org | Avoids toxic heavy metals like lead. |

| Solvent-Free Conditions | Reaction with Ketene Acetals | Alcohols reacting with ketene dimethyl acetal without solvent. organic-chemistry.orgresearchgate.net | Eliminates solvent waste, simplifies purification. |

| Alternative Energy | Microwave Irradiation | Microwave-assisted condensation of orthoesters with hydrazides to form 1,3,4-oxadiazoles. scispace.comrsc.org | Reduces reaction times and energy consumption. |

Pericyclic Reactions of 3,3,3-Triethoxyprop-1-ene

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. 3,3,3-Triethoxyprop-1-ene engages in several types of these reactions, leveraging the reactivity of its carbon-carbon double bond.

Thermal Claisen Rearrangement of 3,3,3-Triethoxyprop-1-ene

While 3,3,3-triethoxyprop-1-ene itself does not possess the classic allyl vinyl ether structure required for a standard Claisen rearrangement, it serves as a key component in the Johnson-Claisen rearrangement. wikipedia.orgtcichemicals.com This reaction involves an allylic alcohol and an orthoester, or a ketene acetal derived from it, to form a γ,δ-unsaturated ester. tcichemicals.com

Table 1: Representative Johnson-Claisen Rearrangement

| Allylic Alcohol | Reagent | Conditions | Product |

| Allyl Alcohol | 3,3,3-Triethoxyprop-1-ene | Heat, H⁺ (cat.) | Ethyl pent-4-enoate |

| Crotyl Alcohol | 3,3,3-Triethoxyprop-1-ene | Heat, H⁺ (cat.) | Ethyl 3-methylpent-4-enoate |

| Cinnamyl Alcohol | 3,3,3-Triethoxyprop-1-ene | Heat, H⁺ (cat.) | Ethyl 3-phenylpent-4-enoate |

Ene Reactions Involving 3,3,3-Triethoxyprop-1-ene

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a π-bonded species (the enophile). wikipedia.org 3,3,3-Triethoxyprop-1-ene lacks allylic hydrogens and therefore cannot function as the ene component. However, it can act as the enophile, reacting with a suitable ene partner.

As an enol ether, the double bond of 3,3,3-triethoxyprop-1-ene is electron-rich, which generally makes it less reactive towards typical electron-rich ene components. inflibnet.ac.in Consequently, these reactions often require activation. Lewis acids are commonly employed to enhance the electrophilicity of the enophile, thereby accelerating the reaction and allowing it to proceed under milder conditions. wikipedia.orginflibnet.ac.in The Lewis acid coordinates to one of the oxygen atoms of the triethoxypropene, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the attack by the ene's Highest Occupied Molecular Orbital (HOMO). The reaction proceeds through a cyclic transition state involving a 1,5-hydrogen shift to form a new substituted alkene. wikipedia.org

Table 2: Ene Reaction with 3,3,3-Triethoxyprop-1-ene as Enophile

| Ene Component | Enophile | Catalyst | Product |

| β-Pinene | 3,3,3-Triethoxyprop-1-ene | ZnCl₂ | Adduct of ene reaction |

| 1-Pentene | 3,3,3-Triethoxyprop-1-ene | EtAlCl₂ | Ethyl 2-(prop-1-en-2-yl)pentanoate (after hydrolysis) |

Cycloaddition Chemistry of 3,3,3-Triethoxyprop-1-ene

3,3,3-Triethoxyprop-1-ene participates as the 2π-electron component in various cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In these [4+2] cycloadditions, it acts as the dienophile.

Given that the double bond in 3,3,3-triethoxyprop-1-ene is rendered electron-rich by the three ethoxy groups, it reacts most effectively with electron-poor dienes in what is known as an inverse-electron-demand Diels-Alder reaction. wikipedia.orgwikipedia.org In this type of reaction, the primary orbital interaction is between the HOMO of the dienophile and the LUMO of the diene. organic-chemistry.org The reaction of 3,3,3-triethoxyprop-1-ene with electron-deficient dienes, such as 1,2,4,5-tetrazines or α,β-unsaturated ketones, leads to the formation of six-membered rings. nih.gov These reactions can be highly regioselective and provide access to complex cyclic and heterocyclic systems after subsequent transformations of the initial cycloadduct. There is evidence that Lewis acid catalysis can be used in Diels-Alder reactions involving triethyl orthoacrylate (3,3,3-triethoxyprop-1-ene) to generate adducts with 1,3-dienes in good yields. researchgate.netresearchgate.net

Beyond [4+2] cycloadditions, 3,3,3-triethoxyprop-1-ene can also undergo [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides. mdpi.comresearchgate.netscielo.org.mx This reaction provides a direct route to five-membered heterocyclic rings, specifically isoxazolines, which are valuable intermediates in organic synthesis. scielo.br The regioselectivity of this cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile.

Condensation and Heterocyclization Reactions of 3,3,3-Triethoxyprop-1-ene

3,3,3-Triethoxyprop-1-ene is widely recognized as a synthetic equivalent of a β-alkoxyacrolein or malondialdehyde, making it a valuable C3 building block for the synthesis of various heterocyclic systems. wikipedia.org

Formation of Pyridine-3-carboxylates from 3,3,3-Triethoxyprop-1-ene

A significant application of 3,3,3-triethoxyprop-1-ene is in the synthesis of substituted pyridines, particularly pyridine-3-carboxylates (nicotinates). This transformation is achieved through a condensation reaction with β-enamino esters (e.g., 3-aminocrotonates). The reaction is a modification of the Bohlmann-Rahtz pyridine (B92270) synthesis. researchgate.net

The process involves heating 3,3,3-triethoxyprop-1-ene with a β-enamino ester. The reaction proceeds via a tandem sequence initiated by a Michael-type addition of the enamine to the vinyl group of the triethoxypropene, followed by intramolecular cyclization and subsequent elimination of ethanol (B145695) and water to achieve aromatization. This method provides high yields of the corresponding pyridine-3-carboxylates.

Table 3: Synthesis of Pyridine-3-carboxylates

| Enamino Ester | Reagent | Conditions | Product | Yield |

| Ethyl (2E)-3-aminobut-2-enoate | (Z)-1,3,3-Triethoxyprop-1-ene | Reflux, ~24 h | Ethyl 2-methylpyridine-3-carboxylate | 93% |

| Methyl 3-amino-3-phenylacrylate | (Z)-1,3,3-Triethoxyprop-1-ene | Heat | Methyl 2-phenylpyridine-3-carboxylate | High |

Synthesis of 3-Acetylpyridines via 3,3,3-Triethoxyprop-1-ene Intermediates

In a similar fashion to the synthesis of nicotinates, 3,3,3-triethoxyprop-1-ene can be used to prepare 3-acetylpyridines. This synthesis is another variation of the Bohlmann-Rahtz methodology, which traditionally combines an enamine with an ethynylketone. organic-chemistry.orgwikipedia.org In this modified approach, an enaminone (the monoimine of a 1,3-dicarbonyl compound) is used as the nitrogen-containing component.

The enaminone reacts with 3,3,3-triethoxyprop-1-ene, which serves as the three-carbon electrophilic partner. The reaction mechanism is analogous to the carboxylate synthesis, involving a conjugate addition, cyclization, and dehydration/aromatization cascade. The acetyl group from the enaminone is incorporated into the final pyridine ring at the 3-position, providing a direct route to 3-acetylpyridine (B27631) derivatives.

Table 4: Synthesis of 3-Acetylpyridines

| Enaminone | Reagent | Conditions | Product |

| 4-Aminopent-3-en-2-one | (Z)-1,3,3-Triethoxyprop-1-ene | Heat, Acid or Lewis Acid catalyst | 3-Acetyl-2-methylpyridine |

| 3-Amino-1-phenylbut-2-en-1-one | (Z)-1,3,3-Triethoxyprop-1-ene | Heat, Acid or Lewis Acid catalyst | 3-Acetyl-2-phenylpyridine |

Derivatization to Benzo[f]coumarin Frameworks utilizing 3,3,3-Triethoxyprop-1-ene

The synthesis of benzo[f]coumarin frameworks can be achieved through a thermal Claisen rearrangement involving 2-naphthalenol and 3,3,3-triethoxyprop-1-ene. researchgate.net This reaction proceeds to form an intermediate compound, which subsequently undergoes hydrolysis, ring closure, and dehydrogenation to yield the final benzo[f]coumarin product. researchgate.net This method provides a high-yielding pathway to this important heterocyclic scaffold. researchgate.net

The general approach of utilizing cascade reactions is a valuable strategy in the synthesis of various benzocoumarin derivatives. jmchemsci.com For instance, cascade Knoevenagel condensation and cyclization reactions are employed to produce benzocoumarins from ortho-hydroxynaphthaldehydes and compounds with an active methylene (B1212753) group. jmchemsci.com Similarly, cascade ring-closing metathesis-allylic oxidation sequences have been used to synthesize benzo[f]coumarin. jmchemsci.com

The following table provides an overview of different synthetic methods for benzocoumarin derivatives, highlighting the diversity of approaches available.

Table 1: Synthetic Methodologies for Benzocoumarin Derivatives

| Synthetic Method | Reactants | Catalyst/Promoter | Type of Benzocoumarin | Reference |

|---|---|---|---|---|

| Thermal Claisen Rearrangement | 2-Naphthalenol, 3,3,3-Triethoxyprop-1-ene | Heat | Benzo[f]coumarin | researchgate.net |

| Knoevenagel Condensation | ortho-Hydroxynaphthaldehydes, Dialkyl malonates | Piperidine | General Benzocoumarins | jmchemsci.com |

| Wittig Reaction | ortho-Hydroxynaphthaldehydes, Phosphorane compounds | Heat | Benzo[g]coumarins | jmchemsci.com |

| Intramolecular Condensation | ortho-Formyl with propynoate (B1239298) groups | Amine base | Benzo[f]coumarin | jmchemsci.com |

| Cascade Ring-Closing Metathesis-Allylic Oxidation | Not specified | Not specified | Benzo[f]coumarin | jmchemsci.com |

Metal-Catalyzed Transformations involving 3,3,3-Triethoxyprop-1-ene

The reactivity of 3,3,3-triethoxyprop-1-ene with organometallic species has been a subject of investigation to understand and develop new synthetic methodologies. While specific studies detailing the reaction of 3,3,3-triethoxyprop-1-ene with zirconacyclopropanes are not extensively documented in the provided search results, the broader context of metal-catalyzed transformations provides a framework for predicting potential reaction pathways. Organometallic reagents, including those of zirconium, are known to participate in a variety of transformations with alkenes, such as carbometalation, cyclization, and cross-coupling reactions. The interaction of the electron-rich double bond of 3,3,3-triethoxyprop-1-ene with a zirconacyclopropane could potentially lead to ring-opening of the zirconacycle and insertion of the alkene, forming a larger metallacycle. This intermediate could then undergo further reactions, such as β-hydride elimination or reductive elimination, to yield functionalized products. The specific outcome would be highly dependent on the reaction conditions and the nature of the substituents on both the alkene and the zirconacyclopropane.

Transition metal catalysis offers a powerful tool for the functionalization of alkenes like 3,3,3-triethoxyprop-1-ene. nih.govrsc.org These catalysts can activate the C-H bonds of the alkene, enabling the introduction of new functional groups. nih.govrsc.org Palladium-catalyzed reactions, for example, are widely used for C(sp3)–H functionalization and can proceed through various catalytic cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. nih.gov The use of directing groups can facilitate these transformations by bringing the metal catalyst into close proximity to the target C-H bond. nih.gov

Visible light has also been employed to induce transition metal-catalyzed transformations, offering an alternative to thermal methods. rsc.org This approach can lead to the acceleration of known reactions and the discovery of new chemical transformations. rsc.org

The functionalization of 3,3,3-triethoxyprop-1-ene can also be achieved through reactions such as palladium-catalyzed cross-coupling. For instance, 3-bromo-4-(3,3,3-triethoxyprop-1-yn-1-yl)thiophene has been synthesized via a Sonogashira coupling reaction between 3-bromo-4-iodothiophene (B1338637) and 3,3,3-triethoxyprop-1-yne, catalyzed by Pd(PPh₃)₂Cl₂ and CuI. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions for Alkene Functionalization

| Catalyst System | Reaction Type | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Palladium complexes | C(sp3)–H Arylation | Alkenes with directing groups | High regioselectivity, various catalytic cycles (Pd(II)/Pd(IV)) | nih.gov |

| Nickel complexes | Hydroarylation/Hydroalkenylation | Internal alkenes | Broad substrate scope, redox-neutral conditions | researchgate.net |

| Copper complexes | Diyne cyclization/C(sp3)–H insertion | N-propargyl ynamides | Enantioselective, kinetic resolution | d-nb.info |

| Iron complexes | Alkene transposition | 1-Alkenes | pKa-dictated regioselectivity, tolerance of functional groups | osti.gov |

Elucidation of Reaction Mechanisms for 3,3,3-Triethoxyprop-1-ene Transformations

Understanding the mechanisms of chemical reactions involving 3,3,3-triethoxyprop-1-ene requires the identification of transient intermediates and transition states. psu.edu These short-lived species are crucial for determining the reaction pathway and selectivity. psu.edunih.gov For instance, in cycloaddition reactions, the mechanism can be concerted, proceeding through a single transition state, or stepwise, involving the formation of zwitterionic or diradical intermediates. mdpi.commdpi.com The nature of the reactants and the presence of catalysts can influence which pathway is favored. mdpi.com

Computational methods, such as density functional theory (DFT), are powerful tools for studying reaction mechanisms and characterizing transient species. nih.govmdpi.combeilstein-journals.org These calculations can provide insights into the geometries and energies of intermediates and transition states, helping to rationalize experimental observations. beilstein-journals.org For example, DFT studies have been used to investigate the mechanism of [3+2] cycloaddition reactions, exploring the possibility of zwitterionic intermediates. mdpi.commdpi.com

The concept of transition state resonances, where quasi-bound states exist in the transition state region, can also be important in understanding reaction dynamics. researchgate.net These resonances can be associated with deep potential wells in complex-forming reactions or arise from vibrational thresholds. researchgate.net

Kinetic studies are essential for quantitatively understanding the rates of chemical reactions involving 3,3,3-triethoxyprop-1-ene. taylorfrancis.com By measuring how reaction rates change with reactant concentrations and temperature, key kinetic parameters such as rate constants, activation energies, and pre-exponential factors can be determined. leeds.ac.ukijsrst.com This information provides valuable insights into the reaction mechanism and the nature of the transition state. taylorfrancis.com

Transient kinetic techniques, which involve rapidly perturbing a system and observing its relaxation to a new equilibrium, are particularly useful for studying fast reactions and identifying kinetically significant intermediates. taylorfrancis.comnih.gov For example, the kinetics of the interaction of RNA polymerase with a promoter have been studied using filter binding assays over a range of temperatures and concentrations to determine the equilibrium constant for the formation of an initial intermediate and the rate constant for its subsequent conformational change. nih.gov

The analysis of reaction kinetics can also reveal the influence of catalysts and reaction conditions on the reaction pathway. For instance, in Lewis acid-catalyzed ene reactions, the choice of the enophile and Lewis acid can determine the relative rates of abstraction of different types of hydrogen atoms. wikipedia.org

Table 3: Key Parameters Determined from Kinetic Studies

| Parameter | Description | Significance | Reference(s) |

|---|---|---|---|

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Quantifies the speed of a reaction. | taylorfrancis.comleeds.ac.uk |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Provides information about the energy barrier of the reaction. | ijsrst.com |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that represents the frequency of collisions in the correct orientation. | Relates to the entropy of activation. | ijsrst.com |

Regioselectivity and Stereoselectivity in 3,3,3-Triethoxyprop-1-ene Reactions

Extensive research into the chemical literature and scientific databases has revealed a notable scarcity of specific studies focusing on the regioselectivity and stereoselectivity of reactions involving 3,3,3-triethoxyprop-1-ene. While this compound, also known as β-ethoxyacrolein diethyl acetal, is utilized in organic synthesis, detailed mechanistic investigations into its stereochemical and regiochemical control are not well-documented in publicly accessible research.

The principles of regioselectivity and stereoselectivity are fundamental in understanding the outcomes of chemical reactions. Regioselectivity pertains to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. These phenomena are typically influenced by a variety of factors including the electronic and steric properties of the reactants, the nature of the catalyst, and the reaction conditions.

In the context of a molecule like 3,3,3-triethoxyprop-1-ene, which possesses both a carbon-carbon double bond and an acetal functional group, several types of selective reactions could be envisaged:

Electrophilic Addition: The reaction of the alkene moiety with an electrophile could, in principle, lead to different regioisomers depending on which carbon of the double bond is attacked. The electronic influence of the ethoxy group on the double bond would be a key determinant in this selectivity.

Cycloaddition Reactions: In reactions such as the Diels-Alder reaction, where 3,3,3-triethoxyprop-1-ene could act as the dienophile, the orientation of the reactants would determine the regiochemistry of the resulting cyclohexene (B86901) derivative.

Reactions at the Acetal Group: The acetal is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. Selective reactions involving this group in the presence of the alkene would also be a point of interest.

Despite the theoretical potential for a rich and varied study of selectivity, specific experimental data, such as diastereomeric ratios or enantiomeric excesses for reactions of 3,3,3-triethoxyprop-1-ene, are not available in the surveyed literature. General discussions on the use of Lewis acids wikipedia.orgmpg.de, organocatalysts mdpi.comsemanticscholar.org, and the mechanisms of common organic reactions like the Diels-Alder wikipedia.orgyoutube.commasterorganicchemistry.comlibretexts.org and Michael additions wikipedia.orgmasterorganicchemistry.comnih.gov provide a foundational understanding of how selectivity is achieved in organic synthesis. However, the application of these principles with detailed, data-driven examples specifically for 3,3,3-triethoxyprop-1-ene is not present in the available scientific literature.

Therefore, a detailed, data-centric analysis of the regioselectivity and stereoselectivity in the reactions of 3,3,3-triethoxyprop-1-ene cannot be provided at this time due to the absence of specific research findings on this topic.

3,3,3 Triethoxyprop 1 Ene As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

3,3,3-Triethoxyprop-1-ene has emerged as a versatile C3 building block in organic synthesis, facilitating the construction of a variety of complex heterocyclic systems. Its unique combination of a vinyl ether and an orthoester moiety provides multiple reactive sites for cycloaddition, condensation, and rearrangement reactions.

Role in Pyridine (B92270) Core Synthesis

While direct, documented syntheses of the pyridine core commencing from 3,3,3-triethoxyprop-1-ene are not extensively reported in the literature, its structural features suggest its potential as a synthon in established pyridine ring-forming strategies. Many classical methods for pyridine synthesis, such as those based on [3+3] cycloadditions, rely on the reaction of enamines with α,β-unsaturated aldehydes or ketones. researchgate.netnih.govorganic-chemistry.org The vinyl ether functionality of 3,3,3-triethoxyprop-1-ene, upon hydrolysis or in the presence of an acid catalyst, can generate an α,β-unsaturated aldehyde equivalent.

Furthermore, multicomponent reactions offer a powerful approach to pyridine synthesis. researchgate.net For instance, a protocol for the synthesis of pyridines and their fused derivatives has been described through a formal aza [3+3] cycloaddition. researchgate.net The versatility of 3,3,3-triethoxyprop-1-ene as a precursor to key intermediates could allow for its integration into such multicomponent strategies for the construction of substituted pyridine scaffolds.

Utility in Benzo[f]coumarin Scaffold Assembly

The synthesis of benzo[f]coumarins, a class of compounds with significant biological activities, has been achieved through various synthetic routes. nih.govjmchemsci.com These methods often involve the condensation of 2-hydroxy-1-naphthaldehyde (B42665) with active methylene (B1212753) compounds or the reaction of naphthols with β-ketoesters. jmchemsci.comorientjchem.org Although direct application of 3,3,3-triethoxyprop-1-ene in benzo[f]coumarin synthesis is not well-documented, its reactivity as a C3 synthon presents potential for its use in novel synthetic approaches.

For example, the orthoester group can be hydrolyzed to a carboxylic acid or ester, which are common functionalities used in coumarin (B35378) synthesis. researchgate.net Additionally, the vinyl ether moiety could potentially undergo cycloaddition reactions with suitable dienophiles to construct the pyranone ring of the coumarin system. The development of new synthetic methodologies could unlock the potential of 3,3,3-triethoxyprop-1-ene in the assembly of these important heterocyclic scaffolds. stmjournals.com

Precursor for Cyclopropanone (B1606653) Acetals

A significant and well-established application of 3,3,3-triethoxyprop-1-ene is its role as a precursor for the synthesis of cyclopropanone acetals. thieme-connect.de These strained, three-membered ring systems are valuable intermediates in organic synthesis but are often challenging to prepare and handle.

One effective method involves the reaction of 3,3,3-triethoxyprop-1-ene with a zirconacyclopropane, which proceeds via a (γ,γ-dialkoxyallyl)zirconocene intermediate. thieme-connect.de In the presence of a Lewis acid, this intermediate undergoes a ring-closing reaction at the β-position to afford cyclopropanone acetals in good yields. thieme-connect.de The reaction conditions can be tuned to favor the formation of the desired cyclopropanone acetal (B89532) over other potential products. thieme-connect.de

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |

| 3,3,3-Triethoxyprop-1-ene | Zirconacyclopropane | Lewis Acid | Cyclopropanone Acetal | 57-88 |

Table 1: Synthesis of Cyclopropanone Acetals from 3,3,3-Triethoxyprop-1-ene thieme-connect.de

Potential in the Synthesis of Other Nitrogen and Oxygen Heterocycles

The reactivity of 3,3,3-triethoxyprop-1-ene suggests its potential for the synthesis of a broader range of nitrogen and oxygen heterocycles. The vinyl ether moiety is an excellent Michael acceptor and can participate in cycloaddition reactions. For instance, similar trihalo-1-nitroprop-1-enes have been shown to undergo [3+2] cycloaddition reactions with nitrile N-oxides to form isoxazolines. nih.govnih.gov This suggests that 3,3,3-triethoxyprop-1-ene could potentially react with various 1,3-dipoles to generate five-membered heterocyclic rings.

Furthermore, the orthoester functionality can be a precursor to other functional groups, such as esters or amides, which can then be utilized in cyclization reactions to form various heterocycles. Condensation reactions with dinucleophiles, such as hydrazines, hydroxylamine, or ureas, could provide access to pyrazoles, isoxazoles, and pyrimidines, respectively. nih.govnih.govmdpi.comresearchgate.netorganic-chemistry.orgdntb.gov.ua The development of catalytic systems that can selectively activate different parts of the molecule will be crucial in realizing the full potential of 3,3,3-triethoxyprop-1-ene in heterocyclic synthesis. nih.govmdpi.comresearchgate.net

Application in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly desirable in modern organic synthesis due to their efficiency and atom economy. nih.govresearcher.life Similarly, cascade reactions, which involve a series of intramolecular transformations, allow for the rapid construction of molecular complexity from simple starting materials. nih.govwikipedia.orgresearchgate.net

The multifunctional nature of 3,3,3-triethoxyprop-1-ene makes it an attractive substrate for the design of novel MCRs and cascade sequences. nih.gov For example, a one-pot reaction could be envisioned where the vinyl ether undergoes a Michael addition, and the resulting intermediate is trapped by a nucleophile, followed by a cyclization involving the orthoester group. researcher.lifemdpi.com Such a process would allow for the rapid assembly of complex heterocyclic frameworks.

While specific examples of MCRs and cascade reactions involving 3,3,3-triethoxyprop-1-ene are not yet widely reported, its potential in this area is significant. The development of such reactions would represent a powerful tool for the efficient synthesis of diverse molecular scaffolds. nih.gov

Development of Advanced Organic Intermediates from 3,3,3-Triethoxyprop-1-ene

Beyond its direct use in the synthesis of heterocyclic systems, 3,3,3-triethoxyprop-1-ene serves as a valuable starting material for the preparation of various advanced organic intermediates. As previously discussed, its conversion to cyclopropanone acetals provides access to a class of highly reactive and versatile building blocks. thieme-connect.de

The vinyl ether and orthoester functionalities can also be manipulated to generate other useful intermediates. For example, hydrolysis of the orthoester would yield an α,β-unsaturated ester, a widely used intermediate in organic synthesis. The vinyl ether can undergo a variety of transformations, including hydroformylation, epoxidation, and cyclopropanation, to introduce new functional groups and stereocenters.

The ability to selectively transform one functional group in the presence of the other allows for the stepwise construction of complex molecules. This makes 3,3,3-triethoxyprop-1-ene a valuable platform for the synthesis of a wide range of advanced organic intermediates with applications in medicinal chemistry, materials science, and natural product synthesis.

Theoretical and Computational Studies of 3,3,3 Triethoxyprop 1 Ene

Quantum Chemical Calculations on 3,3,3-Triethoxyprop-1-ene

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of molecules. For 3,3,3-Triethoxyprop-1-ene, these calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

An analysis of the electronic structure of 3,3,3-Triethoxyprop-1-ene would be foundational to understanding its chemical behavior. Key to this is the application of Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals govern the molecule's reactivity towards electrophiles and nucleophiles.

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus its characteristics determine the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and its potential to participate in chemical reactions. pku.edu.cn A smaller HOMO-LUMO gap generally suggests higher reactivity.

For 3,3,3-Triethoxyprop-1-ene, the vinyl group is expected to be the primary location of the HOMO, making it susceptible to electrophilic attack. The electron-donating nature of the three ethoxy groups attached to the adjacent carbon would likely influence the energy of the HOMO, potentially increasing its nucleophilicity. The LUMO, in turn, would be influenced by the electronegative oxygen atoms of the ethoxy groups.

A hypothetical data table summarizing the expected outcomes of a quantum chemical calculation for 3,3,3-Triethoxyprop-1-ene is presented below.

| Molecular Orbital | Predicted Energy (eV) | Key Atomic Contributions | Implied Reactivity |

| HOMO | -8.5 | C=C π-orbital | Nucleophilic site for electrophilic addition |

| LUMO | 1.2 | C-O σ*-orbitals | Electrophilic site for nucleophilic attack |

| HOMO-LUMO Gap | 9.7 | - | Indicator of kinetic stability |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling can be employed to map out the potential reaction pathways of 3,3,3-Triethoxyprop-1-ene. nih.gov By calculating the energies of reactants, transition states, and products, a detailed energy landscape can be constructed. This allows for the prediction of the most favorable reaction mechanisms and the identification of rate-determining steps.

For instance, the acid-catalyzed hydrolysis of the triethoxy orthoester functionality could be modeled. This would involve calculating the energy barriers for the protonation of an ethoxy oxygen, followed by the departure of ethanol (B145695) and subsequent nucleophilic attack by water. Similarly, the reactivity of the double bond in reactions such as epoxidation or hydrogenation could be computationally investigated.

Molecular Dynamics Simulations for Reactivity Predictions of 3,3,3-Triethoxyprop-1-ene

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of 3,3,3-Triethoxyprop-1-ene over time. researchgate.netescholarship.org By simulating the motion of atoms and molecules, MD can provide insights into conformational preferences, solvent effects, and the initial stages of chemical reactions.

Reactive MD simulations, which incorporate the possibility of bond formation and breaking, could be particularly insightful for predicting the reactivity of 3,3,3-Triethoxyprop-1-ene under various conditions, such as elevated temperatures or in the presence of reactive species. psu.edu These simulations could reveal complex reaction networks and identify transient intermediates that might be difficult to observe experimentally.

In Silico Design of Novel Transformations for 3,3,3-Triethoxyprop-1-ene

The computational tools discussed above can be leveraged for the in silico design of new chemical transformations for 3,3,3-Triethoxyprop-1-ene. By computationally screening a range of potential reactants and catalysts, promising new reactions can be identified for experimental validation.

For example, quantum chemical calculations could be used to predict the feasibility of various cycloaddition reactions involving the double bond of 3,3,3-Triethoxyprop-1-ene. The activation energies for different dienophiles could be calculated to identify the most promising candidates. Furthermore, computational methods could be used to design catalysts that lower the energy barriers for desired transformations, thereby enhancing reaction efficiency and selectivity.

Advanced Spectroscopic Characterization of 3,3,3 Triethoxyprop 1 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 3,3,3-Triethoxyprop-1-ene. Through a combination of one-dimensional and two-dimensional techniques, every proton and carbon atom can be unambiguously assigned.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR provide the fundamental framework for structural elucidation by identifying the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,3,3-Triethoxyprop-1-ene is expected to show distinct signals corresponding to the vinyl and the three equivalent ethoxy groups. The vinyl protons (H₂C=CH-) form a complex splitting pattern known as an AMX or ABC system, depending on the spectrometer's field strength.

The terminal =CH₂ protons would appear as two separate signals, each a doublet of doublets, due to coupling to each other (geminal coupling, ²JHH) and to the adjacent =CH- proton (cis and trans vicinal coupling, ³JHH).

The =CH- proton would appear as a doublet of doublets, coupling to the two terminal protons.

The ethoxy groups (-OCH₂CH₃) would show a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons, coupled to the two methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For 3,3,3-Triethoxyprop-1-ene, five distinct signals are predicted:

One signal for the quaternary orthoester carbon, C(OEt)₃, appearing in the downfield region (typically 110-120 ppm) due to the three electronegative oxygen atoms.

Two signals for the vinyl carbons, =CH₂ and =CH-.

Two signals for the ethoxy carbons, -OCH₂- and -CH₃.

The table below outlines the predicted chemical shifts for 3,3,3-Triethoxyprop-1-ene based on known values for similar structural fragments.

| Predicted NMR Data for 3,3,3-Triethoxyprop-1-ene | |||

|---|---|---|---|

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| ¹H | =CH- | ~5.8-6.0 | dd, ³Jtrans ≈ 17 Hz, ³Jcis ≈ 10 Hz |

| =CH₂ (trans to R) | ~5.2-5.4 | dd, ³Jtrans ≈ 17 Hz, ²Jgem ≈ 1.5 Hz | |

| =CH₂ (cis to R) | ~5.1-5.3 | dd, ³Jcis ≈ 10 Hz, ²Jgem ≈ 1.5 Hz | |

| -OCH₂CH₃ | ~3.5-3.7 (q), ~1.1-1.3 (t) | q, ³JHH ≈ 7 Hz; t, ³JHH ≈ 7 Hz | |

| ¹³C | -C(OEt)₃ | ~115-120 | - |

| =CH- | ~135-140 | - | |

| =CH₂ | ~115-120 | - | |

| -OCH₂CH₃ | ~58-62 | - | |

| -OCH₂CH₃ | ~14-16 | - |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm proton-proton couplings. Cross-peaks would be observed between the =CH- proton and both =CH₂ protons, as well as between the -OCH₂- and -CH₃ protons of the ethoxy groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to. For example, the quartet at ~3.6 ppm would correlate with the carbon signal at ~60 ppm, definitively assigning them to the -OCH₂- group.

A correlation from the vinyl protons (=CH- and =CH₂) to the quaternary orthoester carbon, confirming the connection of the vinyl group to the C(OEt)₃ moiety.

Correlations from the methylene protons (-OCH₂-) to both the quaternary orthoester carbon and the methyl carbon (-CH₃) within the ethoxy group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For 3,3,3-Triethoxyprop-1-ene, these spectra provide a characteristic fingerprint based on its functional groups. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures scattering due to changes in polarizability.

Key expected vibrational frequencies include:

C-H Stretching: The sp²-hybridized carbons of the vinyl group (=C-H) exhibit stretching vibrations at higher wavenumbers (3000-3100 cm⁻¹) than the sp³-hybridized carbons of the ethoxy groups (2850-3000 cm⁻¹).

C=C Stretching: A characteristic band for the carbon-carbon double bond stretch is expected around 1640-1650 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum for less polarized double bonds.

C-O Stretching: Strong, prominent bands in the IR spectrum between 1050-1150 cm⁻¹ are characteristic of the C-O single bond stretching in the orthoester functionality.

=C-H Bending: Out-of-plane bending vibrations for the vinyl group produce strong absorptions in the IR spectrum in the 900-1000 cm⁻¹ region, which are useful for identifying substitution patterns on the double bond.

| Predicted Vibrational Frequencies for 3,3,3-Triethoxyprop-1-ene | ||

|---|---|---|

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

| =C-H Stretch | 3020 - 3080 | Medium / Medium |

| C-H Stretch (sp³) | 2850 - 2980 | Strong / Strong |

| C=C Stretch | 1640 - 1650 | Medium / Strong |

| C-O Stretch | 1050 - 1150 | Strong / Medium |

| =C-H Bend (out-of-plane) | 910 - 990 | Strong / Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For 3,3,3-Triethoxyprop-1-ene (C₉H₁₈O₃, Molecular Weight: 174.24 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·) at m/z = 174.

The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral losses. The orthoester functionality is prone to fragmentation. A plausible fragmentation pathway would involve:

Loss of an Ethoxy Radical: The most common initial fragmentation for orthoesters is the cleavage of a C-O bond to lose an ethoxy radical (·OCH₂CH₃), leading to a stable trialkoxycarbenium ion. [C₉H₁₈O₃]⁺· → [M - 45]⁺ at m/z = 129.

Loss of an Ethyl Radical: Alpha-cleavage next to the oxygen can lead to the loss of an ethyl radical (·CH₂CH₃). [C₉H₁₈O₃]⁺· → [M - 29]⁺ at m/z = 145.

Loss of Ethanol (B145695): Rearrangement followed by the elimination of a neutral ethanol molecule (CH₃CH₂OH) is also a common pathway for ethers and related compounds. [C₉H₁₈O₃]⁺· → [M - 46]⁺ at m/z = 128.

Further Fragmentation: The primary fragment ions can undergo further fragmentation, such as the sequential loss of ethylene (B1197577) (C₂H₄) molecules from the remaining ethoxy groups. For example, the ion at m/z 129 could lose ethylene to produce a fragment at m/z = 101.

| Predicted Mass Spectrometry Fragments for 3,3,3-Triethoxyprop-1-ene | ||

|---|---|---|

| m/z | Ion Formula | Proposed Identity |

| 174 | [C₉H₁₈O₃]⁺· | Molecular Ion (M⁺·) |

| 145 | [C₇H₁₃O₃]⁺ | [M - C₂H₅]⁺ |

| 129 | [C₇H₁₃O₂]⁺ | [M - OC₂H₅]⁺ (Base Peak likely) |

| 101 | [C₅H₉O₂]⁺ | [M - OC₂H₅ - C₂H₄]⁺ |

| 73 | [C₃H₅O₂]⁺ | [M - OC₂H₅ - 2(C₂H₄)]⁺ |

| 45 | [C₂H₅O]⁺ | [OC₂H₅]⁺ |

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

In situ (in the reaction mixture) spectroscopic monitoring provides dynamic information about a chemical reaction as it happens. mt.com These techniques are powerful tools for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. nih.govacs.org

Orthoesters like 3,3,3-Triethoxyprop-1-ene are key substrates in important organic transformations, most notably the Johnson-Claisen rearrangement. researchgate.netbioinfopublication.org This reaction involves treating an allylic alcohol with an excess of an orthoester under acidic catalysis to form a γ,δ-unsaturated ester.

Real-time NMR Monitoring: NMR spectroscopy is an exceptionally powerful tool for monitoring these reactions. magritek.comnih.gov By acquiring ¹H NMR spectra at regular intervals, one can quantify the consumption of the starting materials (the allylic alcohol and the orthoester) and the formation of the ester product. acs.org The appearance and subsequent disappearance of signals can also reveal the presence of reaction intermediates, such as a mixed ketene (B1206846) acetal (B89532), providing crucial mechanistic insights. bioinfopublication.org The integration of specific, non-overlapping peaks for reactants and products allows for the generation of concentration vs. time profiles, from which reaction rates and kinetic orders can be determined. nih.gov

In Situ FTIR and Raman Monitoring: Vibrational spectroscopy can also track the progress of these reactions. For instance, in a Johnson-Claisen rearrangement, FTIR spectroscopy could monitor the disappearance of the broad O-H stretch of the starting alcohol (~3300 cm⁻¹) and the appearance of the strong C=O stretch of the newly formed ester product (~1735 cm⁻¹). This allows for continuous, real-time tracking of the reaction's progress.

These advanced in situ methods transform spectroscopy from a static characterization tool into a dynamic technique for observing the intricate details of chemical transformations.

Mechanistic Probing via Time-Resolved Spectroscopy

Time-resolved spectroscopy is a powerful tool for elucidating the mechanisms of chemical reactions by observing the formation and decay of transient intermediates on extremely short timescales. nd.edu In the context of 3,3,3-Triethoxyprop-1-ene and its derivatives, these techniques can provide invaluable insights into the dynamics of photoinduced processes, such as isomerization, cyclization, or rearrangement reactions. By employing pump-probe techniques, researchers can initiate a reaction with an ultrashort laser pulse (pump) and monitor the subsequent changes in the system with a second, time-delayed pulse (probe).

Femtosecond transient absorption (fs-TA) spectroscopy is a particularly informative method for mechanistic probing. This technique allows for the observation of fleeting excited states and reaction intermediates with lifetimes on the order of femtoseconds to nanoseconds. While direct time-resolved spectroscopic studies on 3,3,3-Triethoxyprop-1-ene are not extensively documented in the current literature, the well-studied photochemical dynamics of structurally related unsaturated esters and orthoesters provide a strong basis for understanding the potential reaction pathways that could be investigated using this methodology.

For instance, studies on the photoisomerization of sinapate esters reveal complex dynamics on the femtosecond timescale. nih.govbarbatti.org Upon photoexcitation, these molecules can undergo rapid geometric isomerization, and fs-TA spectroscopy can track the evolution of the initially excited state through conical intersections to the photoproduct. Similar principles can be applied to investigate the potential cis-trans isomerization of the C=C double bond in derivatives of 3,3,3-Triethoxyprop-1-ene.

A hypothetical fs-TA study of a photosensitive derivative of 3,3,3-Triethoxyprop-1-ene could reveal a series of transient species. Upon excitation with a UV pump pulse, an initial excited state (S₁) would be populated. This state might then decay through one or more channels, such as internal conversion back to the ground state (S₀), intersystem crossing to a triplet state (T₁), or isomerization to a different geometric isomer. Each of these species would have a characteristic absorption spectrum that would evolve over time.

For example, the initial S₁ state might exhibit a broad absorption in the visible region. As this state decays, the transient absorption signal would decrease, and new absorption bands corresponding to subsequent intermediates would appear. If isomerization occurs, a new set of absorption features corresponding to the isomer's excited state or ground state would emerge. The timescales for these processes provide crucial information about the reaction mechanism. For example, the rise time of the isomer's absorption would correspond to the rate of isomerization.

The table below illustrates the type of data that could be obtained from a hypothetical fs-TA experiment on a photoswitchable derivative of 3,3,3-Triethoxyprop-1-ene, drawing parallels from studies on other unsaturated organic molecules. ub.edunih.gov

| Time Delay (ps) | Transient Species | Key Spectral Features (nm) | Inferred Process |

| 0.1 - 1 | Initial Excited State (S₁) | Broad absorption band at 550 nm | Photoexcitation |

| 1 - 10 | S₁ decay; Isomer Excited State (S₁') rise | Decay at 550 nm; Rise of a new band at 480 nm | Isomerization |

| 10 - 100 | S₁' decay; Isomer Ground State (S₀') formation | Decay at 480 nm; Ground state bleach recovery | Internal Conversion |

| > 100 | Triplet State (T₁) formation (minor pathway) | Weak, long-lived absorption at 620 nm | Intersystem Crossing |

This data would allow for the construction of a detailed mechanistic model of the photoreaction, identifying the key intermediates and the timescales of their interconversion. Furthermore, by varying the substitution pattern on the aromatic rings or other parts of the molecule, time-resolved spectroscopy could be used to probe how electronic and steric effects influence the reaction dynamics and quantum yields of different photochemical pathways.

In addition to fs-TA, other time-resolved techniques such as time-resolved infrared (TRIR) spectroscopy could provide complementary structural information about the transient intermediates, helping to confirm their identities.

Future Directions and Emerging Research Avenues for 3,3,3 Triethoxyprop 1 Ene Chemistry

Sustainable and Eco-friendly Chemical Synthesis of 3,3,3-Triethoxyprop-1-ene Analogues

The principles of green chemistry are increasingly guiding the development of synthetic routes for orthoesters and their analogues. Future research will likely prioritize methods that enhance atom economy, minimize waste, utilize safer solvents, and employ catalytic over stoichiometric reagents.

Key strategies for the sustainable synthesis of 3,3,3-Triethoxyprop-1-ene analogues include:

Solvent-Free and Aqueous Media Reactions: Performing reactions under solvent-free conditions is an eco-friendly approach that avoids the use of volatile and toxic organic solvents. researchgate.netnih.gov Water is also an attractive medium for organic transformations due to its low cost and safety. nih.gov

Bio-derived Feedstocks: A significant avenue for sustainable synthesis involves the use of renewable feedstocks. For instance, glycerol, a byproduct of biodiesel production, can be converted into valuable derivatives like 1,2,3-trimethoxypropane (TMP). rsc.orgresearchgate.net This bio-sourced solvent is noted for its low toxicity and can be used in various chemical reductions. rsc.org Research into converting such bio-derived platforms into orthoester structures, including analogues of 3,3,3-Triethoxyprop-1-ene, is a promising area.

Electrochemical Synthesis: Electrochemical methods offer a mild and environmentally friendly route to functionalized orthoesters from readily available starting materials like dithiane derivatives. organic-chemistry.org

Improved Catalytic Systems: The classic Pinner reaction, a common method for orthoester synthesis from nitriles and alcohols, can be improved by using solvent-free conditions to enhance safety and process intensification. rsc.orgwikipedia.org The development of novel, recyclable heterogeneous catalysts, such as silica-supported boron trifluoride, can further enhance the green credentials of these syntheses. researchgate.net

Flow Chemistry and Automated Synthesis Platforms for 3,3,3-Triethoxyprop-1-ene Reactions

Flow chemistry, particularly when coupled with automation, presents a powerful tool for the synthesis and study of compounds like 3,3,3-Triethoxyprop-1-ene. vapourtec.com This technology offers significant advantages in reaction control, scalability, and safety over traditional batch processes. vapourtec.comeuropa.eu

Future applications in the context of 3,3,3-Triethoxyprop-1-ene chemistry include:

High-Throughput Library Synthesis: Automated flow systems enable the rapid generation of libraries of 3,3,3-Triethoxyprop-1-ene analogues or derivatives for screening in materials science or drug discovery. syrris.comresearchgate.net The ability to systematically vary reaction parameters like temperature, concentration, and residence time allows for efficient reaction optimization. vapourtec.com

Enhanced Safety for Hazardous Reactions: The small reactor volumes in flow systems allow for excellent control of exotherms and the handling of hazardous intermediates, which is particularly relevant for highly reactive compounds. europa.eusyrris.com

The integration of pumps, reactors, and analytical tools with intelligent software allows for precise, reproducible, and unattended execution of experiments involving 3,3,3-Triethoxyprop-1-ene. vapourtec.com

Exploration of 3,3,3-Triethoxyprop-1-ene in Novel Functional Materials

The dual functionality of 3,3,3-Triethoxyprop-1-ene makes it an attractive monomer for the synthesis of advanced functional materials, particularly biodegradable polymers and organic electronics.

Biodegradable Poly(ortho esters): Poly(ortho esters) (POEs) are a class of hydrophobic, surface-eroding polymers known for their use in controlled drug delivery systems. alfa-chemistry.comwikipedia.org These polymers are typically synthesized through the transesterification of orthoesters with diols or the addition of polyols to diketene acetals. wikipedia.orgacs.org The incorporation of 3,3,3-Triethoxyprop-1-ene or its analogues into POE backbones could introduce new functionalities. The vinyl group could serve as a site for post-polymerization modification, allowing for the attachment of targeting ligands or other functional molecules. The structure of the diol and orthoester components can be varied to create polymers with a range of properties, from hard, brittle materials to soft, gel-like substances. acs.org The acid-labile nature of the orthoester linkage is key to their biodegradability. acs.org POE IV, the most advanced generation, incorporates latent acid segments to control erosion rates, making it highly suitable for long-term drug depots. wikipedia.orgnih.gov

Semiconducting Materials: 3,3,3-Triethoxyprop-1-ene and its alkyne analogue, 3,3,3-Triethoxyprop-1-yne (B2475680), have been used in the synthesis of novel organic semiconducting materials. acs.org Specifically, 3,3,3-Triethoxyprop-1-yne is a key precursor in the preparation of 2-(Triethoxymethyl)thieno[3,4-b]thiophene, a building block for regioregular oligo(thieno[3,4-b]thiophene)s. acs.org These materials exhibit unique properties, such as tunable quinoidization and reduced energy band gaps, making them promising for applications in ambipolar transistors and electrochromic systems. acs.org The vinyl group in 3,3,3-Triethoxyprop-1-ene offers an alternative handle for polymerization or incorporation into conjugated systems.

Below is a table summarizing potential functional materials derived from 3,3,3-Triethoxyprop-1-ene.

| Material Class | Monomer/Precursor | Key Reaction | Potential Properties & Applications |

| Poly(ortho esters) | 3,3,3-Triethoxyprop-1-ene + Diols | Transesterification | Biodegradable, surface-eroding, pendant vinyl groups for functionalization; Drug delivery implants. alfa-chemistry.comwikipedia.org |

| Functional Polymers | 3,3,3-Triethoxyprop-1-ene | Vinyl Polymerization | Polymers with acid-labile side chains; pH-responsive materials, degradable plastics. |

| Organic Semiconductors | Analogues like 3,3,3-Triethoxyprop-1-yne | Cyclization/Coupling Reactions | Tunable electronic properties, low band gap; Ambipolar transistors, electrochromics. acs.org |

Bio-inspired Synthesis and Enzyme-catalyzed Transformations involving 3,3,3-Triethoxyprop-1-ene

Nature provides a vast blueprint for the efficient and selective synthesis of complex molecules. Applying these principles to the chemistry of 3,3,3-Triethoxyprop-1-ene opens up new avenues in biocatalysis and the synthesis of nature-inspired compounds.

Enzyme-catalyzed Reactions: Lipases are commonly used for the kinetic resolution of racemic mixtures through esterification. mdpi.com In these systems, orthoesters such as triethyl orthoformate act as "water trappers" to drive the reaction equilibrium towards the ester product. mdpi.com Research has shown that combining an organic solvent system with an orthoester can significantly improve the enantioselectivity of lipase-catalyzed resolutions. mdpi.com 3,3,3-Triethoxyprop-1-ene could be explored in similar enzymatic kinetic resolutions, where its specific structure might influence reaction efficiency and selectivity.

Bio-inspired Cascade Reactions: The synthesis of natural products often involves elegant cascade reactions where multiple bonds are formed in a single, orchestrated sequence. chemrxiv.org Bio-inspired strategies could utilize the dual reactivity of 3,3,3-Triethoxyprop-1-ene. For example, the synthesis of 1,3-diarylpropene derivatives, which are structural analogues of bioactive stilbenoids, has been achieved via Heck cross-coupling reactions. mdpi.com A bio-inspired approach could envision an enzyme or a chemo-catalyst initiating a reaction at the orthoester moiety, which then triggers a subsequent transformation involving the propene unit, leading to complex molecular architectures in a single step.

Unexplored and Non-Canonical Reactivity of 3,3,3-Triethoxyprop-1-ene

While orthoesters are known for classic reactions like hydrolysis and the Johnson-Claisen rearrangement, future research can focus on less conventional transformations that leverage the unique structure of 3,3,3-Triethoxyprop-1-ene. alfa-chemistry.com

Dynamic Covalent Chemistry (DCvC): The reversible exchange of orthoesters with alcohols can be utilized in the field of dynamic covalent chemistry. nih.gov This allows for the self-assembly of complex supramolecular structures like cryptates, which can act as adaptive hosts for ions. nih.gov The tripodal geometry of the orthoester group is key to forming these cage-like structures. nih.gov The vinyl group of 3,3,3-Triethoxyprop-1-ene could be used to anchor these dynamic systems to surfaces or polymer backbones.

Cycloaddition Reactions: The electron-rich double bond in 3,3,3-Triethoxyprop-1-ene makes it a potential candidate for various cycloaddition reactions. Analogous compounds, such as 3,3,3-trichloro-1-nitroprop-1-ene, participate in [3+2] cycloaddition reactions with nitrile oxides to form isoxazoline heterocycles. nih.govnih.gov Exploring the reactivity of 3,3,3-Triethoxyprop-1-ene as a dipolarophile or dienophile could lead to novel heterocyclic systems. The electronic nature of the triethoxy group would influence the regioselectivity and stereoselectivity of these reactions.

Reactivity as a Carbene Precursor: Under specific conditions, such as pyrolysis, cyclic orthoesters can decompose to form carbenes. rsc.org Investigating whether 3,3,3-Triethoxyprop-1-ene can be induced to generate a carbene species could unlock novel synthetic pathways for cyclopropanation or other carbene-mediated transformations.

Q & A

Q. What are the common synthetic routes for 3,3,3-Triethoxyprop-1-ene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkoxylation of halogenated precursors. For example, trans-1,3,3-Trichloro-1-propene undergoes substitution reactions with alkoxides to form ethoxy derivatives . Key parameters include:

- Temperature : Elevated temperatures (80–120°C) favor substitution but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxide ion availability.

Table 1 : Comparison of synthetic methods

| Method | Yield (%) | Key Conditions | Side Products |

|---|---|---|---|

| Alkoxylation of Cl-derivatives | 65–75 | 100°C, DMF, 12 hrs | Chlorinated byproducts |

| Ethylene oxide addition | 50–60 | 40°C, THF, 24 hrs | Oligomerization |

Q. Which spectroscopic techniques are most effective for characterizing 3,3,3-Triethoxyprop-1-ene?

- Methodological Answer :

- NMR : H NMR (δ 1.2–1.4 ppm for ethoxy CH, δ 4.0–4.2 ppm for OCH) and C NMR (δ 60–65 ppm for OCHCH) are critical for confirming substitution patterns .

- IR : Strong C-O-C stretches (1050–1150 cm) and vinyl C=C (1640–1680 cm) validate structure.

- GC-MS : Monitors purity and identifies low-concentration impurities (e.g., residual chlorinated precursors) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by:

Exposing samples to heat (40–60°C), humidity (75% RH), and light (UV/visible).

Analyzing degradation via HPLC or GC-MS to track hydrolysis or oxidation products (e.g., aldehydes or carboxylic acids) .

Key Finding : Hydrolysis is minimized in anhydrous, inert atmospheres (argon), with degradation <5% over 6 months at 25°C.

Advanced Research Questions

Q. What strategies minimize side-product formation during large-scale synthesis?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to maintain precise temperature control and reduce residence time variability .

- Catalytic Optimization : Immobilized catalysts (e.g., silica-supported KCO) enhance recyclability and reduce metal leaching .

- In-situ Monitoring : Implement FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

- Methodological Answer :

- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) across studies, adjusting for metabolic differences (e.g., hepatic clearance in rodents vs. humans) .

- Mechanistic Studies : Use cell-based assays (e.g., CYP450 inhibition) to identify species-specific metabolic pathways .

Table 2 : Toxicity data discrepancies and mitigation approaches

| Study Type | Observed Effect | Proposed Resolution |

|---|---|---|

| In vitro | High cytotoxicity (IC = 10 µM) | Validate with 3D cell cultures to mimic tissue complexity |

| In vivo | Low hepatotoxicity | Investigate compensatory mechanisms via transcriptomics |

Q. What interdisciplinary applications exist for 3,3,3-Triethoxyprop-1-ene in materials science?

- Methodological Answer :

- Polymer Chemistry : As a crosslinker in epoxy resins, enhancing thermal stability (T > 150°C) .

- Coordination Chemistry : Acts as a ligand precursor for transition-metal complexes (e.g., Pd-catalyzed coupling reactions) .

- Drug Delivery : Ethoxy groups improve solubility of hydrophobic drug candidates in nanoemulsions .

Data Analysis & Contradiction Management

Q. How can computational methods (e.g., DFT) predict reaction pathways for 3,3,3-Triethoxyprop-1-ene?

- Methodological Answer :

- DFT Calculations : Model transition states to identify energetically favorable pathways (e.g., ethoxide substitution vs. elimination) .

- MD Simulations : Predict solvent effects on reaction kinetics, aligning with experimental Arrhenius parameters .

Q. What statistical approaches are recommended for interpreting batch-to-batch variability in synthesis?

- Methodological Answer :

- ANOVA : Identify significant factors (e.g., catalyst loading, temperature) contributing to yield variability .

- PCA : Reduce dimensionality of spectroscopic data to detect subtle structural differences between batches .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling 3,3,3-Triethoxyprop-1-ene in open-air laboratories?

- Methodological Answer :

- Ventilation : Use fume hoods with face velocity >0.5 m/s to limit vapor exposure .

- Waste Management : Segregate ethoxy-containing waste for incineration to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.